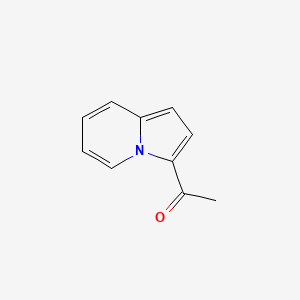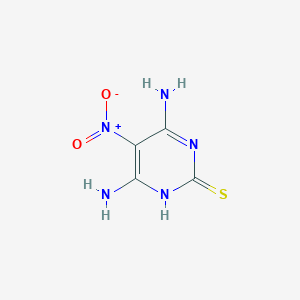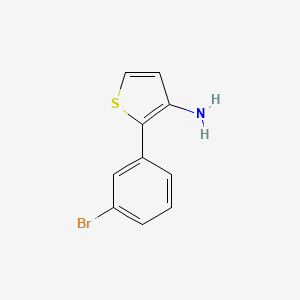
2-(3-Bromophenyl)thiophen-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromophenyl)thiophen-3-amine is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)thiophen-3-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.
Another method involves the direct arylation of thiophenes using a palladium catalyst. This method allows for the formation of carbon-carbon bonds directly on the thiophene ring without the need for pre-functionalization . The reaction conditions include a palladium catalyst, a base, and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(3-Bromophenyl)thiophen-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromophenyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as a solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenylthiophen-3-amine.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
科学的研究の応用
2-(3-Bromophenyl)thiophen-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用機序
The mechanism of action of 2-(3-Bromophenyl)thiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and electron transfer processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
2-Phenylthiophen-3-amine: Lacks the bromine atom, resulting in different reactivity and properties.
2-(4-Bromophenyl)thiophen-3-amine: The bromine atom is positioned differently, affecting its chemical behavior.
2-(3-Chlorophenyl)thiophen-3-amine: Contains a chlorine atom instead of bromine, leading to variations in reactivity and applications.
Uniqueness
2-(3-Bromophenyl)thiophen-3-amine is unique due to the specific positioning of the bromine atom and the amine group on the thiophene ring. This configuration imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.
特性
分子式 |
C10H8BrNS |
|---|---|
分子量 |
254.15 g/mol |
IUPAC名 |
2-(3-bromophenyl)thiophen-3-amine |
InChI |
InChI=1S/C10H8BrNS/c11-8-3-1-2-7(6-8)10-9(12)4-5-13-10/h1-6H,12H2 |
InChIキー |
HIJOVVDXDAHAEH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C2=C(C=CS2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


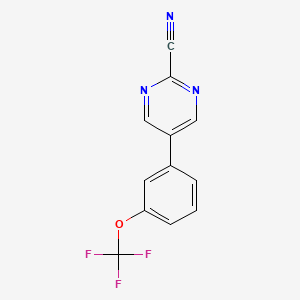
![Ethyl 2-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13102011.png)

![2-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102015.png)
![2-Chloro-3-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102018.png)
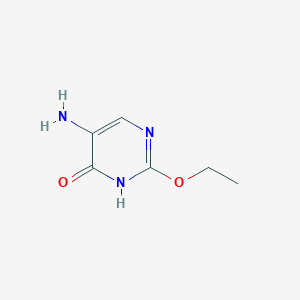
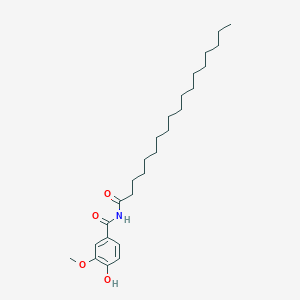
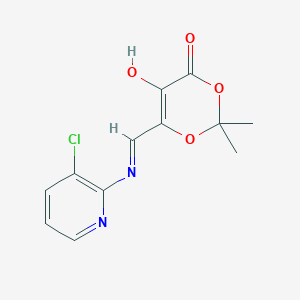
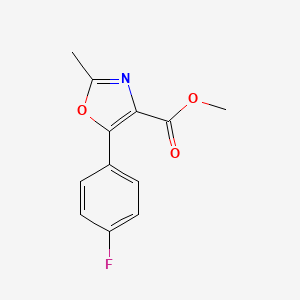
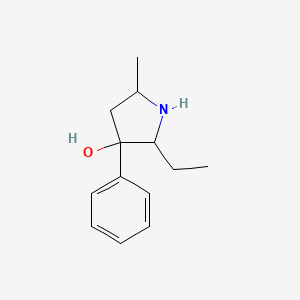
![3-Amino-2-chloro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13102069.png)
![2-(4-Chlorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13102090.png)
